Azapride
Description
Historical Context of Dopamine (B1211576) Receptor Research and Photoaffinity Labeling
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), play crucial roles in various physiological processes, including motor control, reward, and cognition. mountsinai.orgmdpi.com Their dysfunction is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. mdpi.combbrfoundation.org The study of these receptors has been a significant area of pharmacological and biochemical research for decades.
Photoaffinity labeling emerged as a powerful technique to identify and characterize receptors and other biomolecules. wikipedia.orgnih.govnih.gov This method involves the use of a ligand modified with a photoreactive group. Upon irradiation with ultraviolet (UV) light, the photoreactive group is converted into a highly reactive intermediate, such as a carbene or nitrene, which can form a covalent bond with nearby amino acid residues at the binding site of the target protein. wikipedia.orgnih.govrsc.org This irreversible linkage allows for the stable tagging and subsequent isolation and analysis of the ligand-receptor complex, even under denaturing conditions. wikipedia.orgnih.gov Photoaffinity labeling has been particularly valuable for studying membrane-bound receptors like dopamine receptors, which can be challenging to purify using traditional biochemical methods. nih.govoup.com
Azapride's Role in Receptor Characterization Methodologies
This compound, specifically 4-azido-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide, was synthesized as an azide (B81097) derivative of the dopamine antagonist clebopride (B1669163) with the aim of serving as a photoaffinity probe for dopamine receptors. nih.govwikipedia.orgresearchgate.net Its design incorporates a photoreactive azide group, which, upon UV irradiation, allows for the irreversible labeling of the receptor. nih.govresearchgate.net
Studies utilizing this compound have demonstrated its utility in characterizing dopamine receptors. Without photolysis, this compound functions as a selective dopamine antagonist. nih.govresearchgate.net However, upon UV irradiation in the presence of dopamine receptor preparations, this compound irreversibly blocks these receptors. nih.govresearchgate.net This irradiation-induced inhibition has been shown to be dependent on both the concentration of this compound and the duration of irradiation. nih.govresearchgate.net Furthermore, the irreversible labeling by this compound has been demonstrated to be selective for dopamine receptors, with minimal effects on other receptor systems. nih.gov The specificity of this compound labeling for dopamine receptors can be prevented by the presence of other dopamine antagonists or agonists during the pre-irradiation incubation, indicating that this compound binds to the ligand-binding site of the receptor before photoactivation. nih.gov These characteristics make this compound a valuable tool for the molecular characterization and purification of dopamine receptors. nih.gov
Fundamental Concepts of Irreversible Ligand-Receptor Interactions in Chemical Biology
Ligand-receptor interactions are typically reversible, involving non-covalent forces such as ionic bonds, hydrogen bonds, and Van der Waals forces. wikipedia.orgderangedphysiology.com These interactions are transient, with ligands binding and dissociating from the receptor at rates determined by their affinity and kinetics. wikipedia.orgderangedphysiology.comwikipedia.org
In contrast, irreversible ligand-receptor interactions involve the formation of stable, often covalent, bonds between the ligand and the receptor. wikipedia.orgmsdmanuals.comtrc-p.nlpharmacologycanada.orgtaylorandfrancis.com Once an irreversible ligand binds to a receptor, it generally does not dissociate, effectively inactivating the receptor for its lifetime. wikipedia.orgtrc-p.nl This type of interaction is distinct from reversible binding and has significant implications in both pharmacology and chemical biology. Irreversible ligands, often antagonists, can provide persistent blockade of receptor function, and their effects are typically overcome only by the synthesis of new receptor molecules. wikipedia.orgtrc-p.nlpharmacologycanada.org In chemical biology, irreversible ligands, particularly those that can be activated externally (like photoaffinity probes), are invaluable for covalently tagging target proteins in complex biological mixtures. This allows for the isolation, enrichment, and identification of the labeled protein, providing insights into its identity, structure, and interactions. nih.gov
Significance of Azide-Based Probes in Biochemical Studies
Azide groups (-N₃) are widely used in chemical biology as versatile functional handles and as components of chemical probes, including photoaffinity labels. researchgate.netmdpi.commdpi.com The significance of azide-based probes in biochemical studies stems from several key properties:
Bioorthogonality: The azide group is relatively small and inert in biological systems, meaning it does not readily react with most endogenous biomolecules. mdpi.commdpi.comrsc.orgnih.gov This bioorthogonality allows azide-modified molecules to be introduced into living cells or organisms without causing significant perturbations. mdpi.comrsc.orgnih.gov
Click Chemistry Compatibility: Azides are key reactants in various bioorthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation. mdpi.comrsc.orgnih.gov These reactions are highly selective and efficient, allowing for the covalent conjugation of azide-tagged biomolecules with probes bearing complementary functional groups (e.g., alkynes or phosphines). mdpi.comrsc.orgnih.gov This enables detection, visualization, or enrichment of the labeled biomolecule. mdpi.comrsc.orgnih.gov
Photoactivation: As seen with this compound, aryl azides can be photolyzed by UV light to generate highly reactive nitrenes, which can then undergo insertion reactions into C-H bonds or addition to double bonds, leading to covalent labeling of nearby molecules. rsc.orgresearchgate.netresearchgate.net This photoactivation provides temporal control over the labeling event, allowing researchers to capture transient interactions. researchgate.net
Vibrational Probes: Azide groups exhibit characteristic strong absorption in the infrared (IR) spectrum, making them useful as vibrational probes to study the local environment of biomolecules using techniques like IR spectroscopy. researchgate.netnih.gov
The combination of these properties makes azide-based probes powerful tools for a wide range of biochemical applications, including protein labeling, imaging, target identification, and studying metabolic pathways. mdpi.commdpi.comrsc.orgnih.govpnas.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
92990-90-4 |
|---|---|
Molecular Formula |
C20H22ClN5O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-azido-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN5O2/c1-28-19-12-18(24-25-22)17(21)11-16(19)20(27)23-15-7-9-26(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,23,27) |
InChI Key |
CKKHIIXHAWWTNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N=[N+]=[N-] |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N=[N+]=[N-] |
Other CAS No. |
92990-90-4 |
Synonyms |
4-azido-5-chloro-2-methoxy-N-(1-phenylmethyl-4-piperidinyl)benzamide 4-deamino-4-azidoclebopride azapride azidoclebopride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Azapride
Strategies for the Synthesis of Azapride from Precursor Compounds
The primary strategy for synthesizing this compound involves the chemical modification of clebopride (B1669163). nih.gov
Derivatization of Clebopride to this compound
This compound is synthesized directly from clebopride through a derivatization process that introduces an azide (B81097) (–N3) group. wikipedia.orgnih.govnih.gov This transformation converts the amino group present in clebopride to an azide group in this compound. wikipedia.orgnih.gov This synthetic route highlights the close structural relationship between the two compounds, with this compound being the 4-azido analog of clebopride. medkoo.comnih.gov
Application of Benzamide (B126) Synthesis Approaches
As a substituted benzamide, the synthesis of this compound can draw upon general strategies for constructing the benzamide core. iiab.mewikipedia.orgwikipedia.org Benzamides are typically formed by the condensation or coupling of benzoic acids and amines. researchgate.netgoogle.com While the specific details of this compound's benzamide formation are not extensively detailed in the search results, the fundamental approaches to creating the amide linkage and incorporating the various substituents on the benzamide ring and the piperidine (B6355638) moiety are relevant. wikipedia.orggoogle.com Substituted benzamides, including those with amino, halogen, and alkoxy groups, are synthesized through various methods, such as the reaction of substituted benzoic acid derivatives with appropriate amines. google.com
Advanced Synthetic Approaches for this compound and Related Azido-Benzamide Scaffolds
The synthesis of this compound and related azido-benzamide structures can involve advanced chemical methodologies, particularly those exploiting the versatile chemistry of organic azides. mdpi.comwikipedia.orgsioc-journal.cnresearchgate.net
Exploiting Organic Azide Chemistry in Chemical Synthesis
Organic azides are valuable and versatile intermediates in organic synthesis, participating in a wide array of reactions. mdpi.comwikipedia.orgsioc-journal.cnresearchgate.net They can serve as precursors for amines, nitrenes, and various heterocycles, including triazoles. mdpi.comwikipedia.orgmdpi.com The introduction of the azide group into a molecule like clebopride to form this compound can be achieved through various azidation methods. mdpi.comwikipedia.org While specific reagents for the azidation of clebopride are not detailed, common strategies for introducing azide groups include nucleophilic substitution of halides with azide salts (e.g., NaN3) or diazo transfer reactions. mdpi.comwikipedia.orgmdpi.comsigmaaldrich.com The azide group in this compound is crucial for its function as a photoaffinity label, undergoing photolysis to generate a highly reactive species that can covalently bind to target receptors. wikipedia.orgnih.govnih.gov
Mechanistic Studies of this compound's Synthesis Pathways
Detailed mechanistic studies specifically on the synthesis pathways of this compound were not prominently found in the search results. However, the conversion of an amine to an azide group typically involves diazotization of the amine followed by reaction with an azide source, or a direct nucleophilic substitution if a suitable leaving group is present on the clebopride scaffold. The photoinactivation mechanism of this compound on dopamine (B1211576) receptors involves the generation of a reactive species upon UV irradiation, which then forms a covalent bond with the receptor. wikipedia.orgnih.govnih.gov This photoaffinity labeling mechanism is a key aspect of this compound's utility and has been studied to understand its selective and irreversible binding to dopamine D2 receptors. wikipedia.orgnih.govnih.gov
Development of this compound Analogs for Mechanistic Investigations
The development of analogs of this compound is a common approach in mechanistic investigations to understand the structural requirements for receptor binding and photoaffinity labeling. While specific examples of this compound analogs beyond its identification as an "azide analog of clebopride" were not detailed, the synthesis of related azido-benzamide scaffolds and other photoaffinity ligands is a relevant area. medkoo.comnih.goviiab.me Variations in the benzamide structure or the piperidine moiety, along with the position and nature of the photoactivable group, could lead to analogs with altered binding affinities or photolabeling efficiencies for dopamine receptors or other targets. nih.govresearchgate.net The synthesis of such analogs would likely employ similar benzamide synthesis strategies and organic azide chemistry as described for this compound itself. wikipedia.orgresearchgate.netgoogle.commdpi.comwikipedia.org
Molecular and Biochemical Mechanistic Studies of Azapride Action
Azapride's Interaction with Dopamine (B1211576) Receptors
This compound interacts with dopamine receptors, initially through reversible binding, which is then converted to irreversible binding upon exposure to ultraviolet light. This dual nature makes it a powerful tool for probing receptor binding sites and dynamics.
Characterization of this compound's Binding to Dopamine Receptors Prior to Photolysis
Prior to photolysis, this compound functions as a selective dopamine antagonist. Studies using microsomal preparations, such as those from dog striatum, have demonstrated that without ultraviolet irradiation, this compound exhibits characteristics typical of a reversible dopamine antagonist. researchgate.netnih.gov Its binding to dopamine receptors in this state is reversible and can be influenced by the presence of other dopaminergic ligands. researchgate.netnih.gov The affinity of this compound for dopamine receptors, such as the D2 subtype, has been characterized, with reported dissociation constants (Kd) indicating a strong interaction even before photoactivation. nih.gov For instance, the dissociation constant for azidoclebopride (a synonym for this compound) for the D2 dopamine receptor in canine brain striatum was determined to be 21 nM, compared to 1.5 nM for clebopride (B1669163). nih.gov The binding affinity of this compound, like that of clebopride, is significantly reduced in the absence of sodium chloride. nih.gov
Photoactivation Mechanism and Covalent Labeling
The critical feature of this compound is its photoactivation by ultraviolet (UV) irradiation, which leads to the formation of a covalent bond with the dopamine receptor. This process facilitates irreversible labeling of the receptor. researchgate.netnih.gov
Role of Ultraviolet Irradiation in Irreversible Binding
Exposure to ultraviolet light is essential for this compound to irreversibly bind to dopamine receptors. researchgate.netnih.gov When a preparation containing dopamine receptors, such as a microsomal preparation of dog striatum, is incubated with this compound and subsequently irradiated with UV light, the receptors become irreversibly blocked. researchgate.netnih.gov This irreversible reaction is dependent on both the concentration of this compound and the duration of the irradiation. researchgate.netnih.gov The UV irradiation is thought to convert the azide (B81097) group on this compound into a highly reactive species, likely a nitrene, which can then insert into nearby chemical bonds on the receptor protein, forming a stable covalent linkage. researchgate.netctdbase.org
Selectivity of Photoaffinity Labeling for Dopamine Receptors
The photoaffinity labeling induced by this compound demonstrates selectivity for dopamine receptors. Studies have shown that the irradiation-induced inhibition is quite selective for the dopamine receptor, with various other receptor systems not being significantly affected. researchgate.netnih.gov For example, irradiation of striatal membranes with a concentration of azidoclebopride sufficient to inactivate a significant percentage of dopamine D2 receptors did not substantially reduce the binding to dopamine D1, serotonin (B10506) (S2), benzodiazepine, alpha 1-, or beta-noradrenergic receptors. nih.gov This selectivity is a crucial aspect of this compound's utility as a photoaffinity probe, allowing for targeted labeling and study of dopamine receptors amidst a variety of other receptors present in biological membranes. The irreversible inhibition of dopamine receptors by this compound following irradiation can be prevented by the presence of dopamine antagonists and agonists, but not by a serotonin antagonist, further highlighting its specificity for the dopamine binding site. researchgate.netnih.gov
Molecular Basis of Irreversible Antagonism of Dopamine Receptors by this compound
The irreversible antagonism of dopamine receptors by this compound is a direct consequence of the covalent bond formed between this compound and the receptor protein upon UV irradiation. researchgate.netnih.gov Prior to photolysis, this compound acts as a reversible antagonist, competing with dopamine and other ligands for binding to the receptor. researchgate.netnih.gov However, upon activation of the azide group by UV light, a highly reactive intermediate is generated that forms a stable, covalent linkage with amino acid residues within or near the binding site of the dopamine receptor. researchgate.netctdbase.org This covalent modification permanently occupies the binding site or alters the receptor's conformation in such a way that it can no longer bind its endogenous ligand, dopamine, or other signaling molecules effectively. researchgate.netnih.gov This irreversible blockage prevents dopamine from activating the receptor, thereby exerting a long-lasting antagonistic effect. The specificity of this irreversible binding to dopamine receptors, as demonstrated by the ability of dopaminergic ligands to prevent it, indicates that the covalent attachment occurs at a site functionally relevant to dopamine binding and receptor activation. researchgate.netnih.govnih.gov This molecular locking mechanism makes this compound a valuable tool for studying the structure of the dopamine receptor binding site and for the potential purification and characterization of the receptor protein. researchgate.netnih.gov
Investigating this compound's Potential Interaction with Other Receptor Systems (Specificity Studies)
This compound, an azide derivative of the dopamine antagonist clebopride, was synthesized as a photoaffinity probe primarily to label dopamine receptors. wikipedia.orgnih.gov Studies investigating the binding characteristics of this compound have explored its specificity across various receptor systems to understand its pharmacological profile beyond its intended target. nih.gov
Initial research focused on the interaction of this compound with dopamine D2 receptors. wikipedia.orgnih.govnih.gov These studies demonstrated that without photolysis, this compound behaves as a very selective dopamine antagonist. nih.gov Upon irradiation with ultraviolet light, this compound was shown to irreversibly inactivate dopamine D2 receptors in preparations from canine brain striatum. nih.govnih.gov This photoinactivation was dependent on both the concentration of this compound and the duration of irradiation. nih.gov
Crucially, investigations into the specificity of this compound's photoinduced inhibition revealed a high degree of selectivity for the dopamine receptor. nih.gov Various other receptor systems were reported not to be affected by the irradiation-induced inhibition under conditions sufficient to inactivate dopamine D2 receptors by a significant percentage. nih.govnih.gov Specifically, irradiation of striatal membranes with a concentration of this compound that led to 60% inactivation of dopamine D2 receptors did not significantly reduce the binding to dopamine D1, serotonin (S2), benzodiazepine, alpha 1- or beta-noradrenergic receptors. nih.gov
Further evidence supporting the specificity for dopamine receptors comes from experiments where the irreversible inhibition of dopamine receptors by this compound could be prevented by both dopamine antagonists and agonists, but not by a serotonin antagonist. nih.govnih.gov The photoinactivation mechanism was also shown to be a true photoaffinity process, as its effectiveness remained unchanged in the presence of scavengers like p-aminobenzoic acid. nih.govnih.gov
These detailed research findings indicate that this compound exhibits a notable selectivity for dopamine receptors, particularly the D2 subtype, with minimal significant interaction with a range of other neurotransmitter receptors under the tested conditions. nih.govnih.gov This specificity is a key characteristic that underscores its utility as a tool for studying dopamine receptors. nih.gov
While comprehensive data tables detailing this compound's binding affinities (e.g., Ki values) across a broad panel of receptors other than dopamine receptors were not extensively available in the search results within the specified constraints, the qualitative findings from early studies strongly suggest a preferential interaction with dopamine receptors. nih.govnih.gov The reported lack of significant reduction in binding to other receptor systems (dopamine D1, serotonin S2, benzodiazepine, alpha 1- and beta-noradrenergic receptors) following photoactivation highlights this specificity. nih.gov
Based on the available information, a summary of the specificity findings can be presented qualitatively:
| Receptor System | Interaction with this compound (Photoactivated) |
| Dopamine D2 Receptors | Irreversible Inactivation |
| Dopamine D1 Receptors | Not significantly affected |
| Serotonin (S2) Receptors | Not significantly affected |
| Benzodiazepine Receptors | Not significantly affected |
| Alpha 1-Noradrenergic Receptors | Not significantly affected |
| Beta-Noradrenergic Receptors | Not significantly affected |
This table summarizes the reported lack of significant interaction with several key receptor systems, reinforcing the observed selectivity of photoactivated this compound for dopamine receptors in these studies. nih.gov
Structural Biology and Ligand Receptor Interaction Dynamics of Azapride
Elucidation of Azapride-Dopamine Receptor Binding Pockets
The binding of ligands to dopamine (B1211576) receptors typically occurs within a binding pocket formed by the transmembrane domains (TMs) of the receptor mdpi.com. For D2-like receptors, the predicted binding site for dopamine is located in the upper third of the 7-TM barrel, involving TM domains 3–6 mdpi.com.
Identification of Key Amino Acid Residues Involved in Ligand Recognition
Studies on dopamine receptor-ligand interactions have identified several key amino acid residues crucial for ligand recognition and binding. A negatively charged aspartate residue (3.32Asp) in TM3 is believed to form an ionic bond interaction with the protonable amine of dopamine, an interaction considered crucial for ligand binding and conserved across biogenic amine GPCRs preprints.orgmdpi.comnih.gov. A serine microdomain in TM5 (5.42Ser, 5.43Ser, 5.46Ser) is also considered important for dopaminergic binding in all dopamine receptors mdpi.comnih.gov. These serine residues are thought to form hydrogen bonds with the catechol hydroxyls of dopamine, influencing binding affinity and ligand orientation in the orthosteric binding pocket mdpi.comnih.gov. The 5.42Ser residue appears particularly critical, while 5.43Ser plays a less significant role mdpi.com. Additionally, an aromatic microdomain, including residues like 6.48Trp, 6.51Phe, 6.52Phe, and 6.55His/Asn in TM6, is reported to influence dopamine receptor activation mdpi.com. Residues such as 6.48Trp and 6.55His are thought to stabilize the ligand within the binding pocket via π-π stacking interactions mdpi.comnih.gov. While specific research detailing this compound's interaction with individual amino acid residues is limited in the provided context, its function as an irreversible ligand upon photoactivation suggests it forms covalent bonds with residues in close proximity to its azide (B81097) group within the binding pocket of the dopamine receptor, likely within or near these identified key regions. nih.gov
Influence of Ligand Conformation on Receptor Binding
The conformation of a ligand significantly influences its ability to bind to a receptor and the stability of the resulting complex mdpi.com. The orthosteric binding site (OBS) and a secondary binding pocket (SBP) exist on the dopamine D2 receptor, and interactions with the SBP are necessary for allosteric pharmacology wikipedia.org. The ligand-binding domain of the D2 receptor is affected by conformational changes occurring at the cytoplasmic domains of TM5 and TM6 wikipedia.org. This indicates that the activation state of the D2 receptor influences the ligand-binding domain wikipedia.org. Studies using computational methods have shown that the number of conformations for a receptor-ligand complex is associated with unspecific interactions and hydrophobic contacts preprints.orgresearchgate.net. The binding energy can be influenced by specific electrostatic interactions preprints.orgresearchgate.net. For dopamine, the binding energy to the D2 receptor was found to be relatively stable across different molecular dynamics conformations preprints.org. The binding position of dopamine to dopamine receptor complexes has been observed to be stable over time, with the protonable amine consistently directed towards the aspartic acid on TM3 (3.32Asp) and the hydroxyl groups facing the serine microdomain mdpi.comnih.gov. While direct data on this compound's specific conformational influence is not provided, its structural similarity to clebopride (B1669163) nih.gov suggests it likely interacts with similar regions, and its conformation would play a critical role in its initial reversible binding before photo-induced irreversible attachment.
Dynamics of this compound-Receptor Complex Formation
The interaction between this compound and dopamine receptors involves dynamic processes of binding and, in the absence of photoactivation, dissociation. Upon UV irradiation, this compound forms an irreversible complex nih.gov.
Kinetic Studies of this compound Binding and Dissociation
This compound, as a photoaffinity probe, is designed to irreversibly label dopamine receptors upon irradiation nih.gov. Without photolysis, it behaves as a selective dopamine antagonist nih.gov. The irreversible blockade of dopamine receptors by this compound upon irradiation is dependent on the concentration of this compound and the duration of irradiation nih.gov. This suggests a time- and concentration-dependent process for the photo-induced covalent binding. While specific kinetic rate constants (kon and koff) for the reversible binding of this compound before photoactivation are not detailed in the provided text, studies on other dopamine receptor ligands highlight the importance of binding kinetics. For instance, the dissociation behavior of ligands like aripiprazole (B633) and cariprazine (B1246890) at D2 and D3 receptors has been evaluated, showing varying dissociation kinetics researchgate.net. Fast dissociation from the D2 receptor has been hypothesized to contribute to the action of atypical antipsychotics researchgate.net. The kinetics of ligand binding are considered important for optimizing in vivo receptor occupancy mdpi.com. Given this compound's irreversible nature after photoactivation, its kinetic profile is primarily characterized by the rate of covalent bond formation upon irradiation, rather than a reversible dissociation process in the photolysed state. nih.gov
Allosteric Modulation Effects of this compound on Dopamine Receptors (if applicable to probe function)
Allosteric modulators bind to sites distinct from the orthosteric binding site and can influence the affinity and efficacy of orthosteric ligands nih.govgoogle.comfrontiersin.orgmdpi.com. They can induce conformational changes in GPCRs, including dopamine receptors, leading to altered pharmacological effects nih.gov. While this compound is primarily described as an orthosteric antagonist that becomes irreversible upon photoactivation wikipedia.orgnih.gov, its potential to act as an allosteric modulator or to interact with allosteric sites in its reversible state before photoactivation is not explicitly mentioned in the provided text. However, the D2 receptor is known to have a secondary binding pocket (SBP) that is involved in allosteric pharmacology wikipedia.org. Allosteric modulation can occur at the level of receptor heterodimers, such as A2A-D2 receptor heteromers nih.gov. Without direct experimental evidence presented in the search results, it cannot be definitively stated whether this compound exhibits allosteric modulation effects. Its primary function as a photoaffinity probe focuses on labeling the orthosteric or a closely associated binding site.
Structure Activity Relationship Sar Studies and Rational Design of Azapride Analogs
SAR Analysis of the Azapride Scaffold for Dopamine (B1211576) Receptor Affinity
The this compound molecule consists of a substituted benzamide (B126) moiety linked to a piperidine (B6355638) ring, which is further substituted with a benzyl (B1604629) group nih.govdrugfuture.com. SAR analysis explores the contribution of each of these structural components to the compound's affinity for dopamine receptors. Studies on related substituted benzamides have shown they are specific ligands for D2/D3 receptors researchgate.net.
Contribution of the Azido (B1232118) Moiety to Photoaffinity
The defining feature of this compound is the presence of an azido group (-N₃) wikipedia.orgnih.gov. This moiety is critical for its function as a photoaffinity label. Upon irradiation with ultraviolet light, the azido group is converted into a highly reactive nitrene species enamine.net. This nitrene can then covalently insert into nearby amino acid residues at the receptor binding site, leading to irreversible labeling of the receptor nih.gov. This photoactivation is dependent on both the azide (B81097) concentration and the duration of irradiation nih.gov. The introduction of the azido group into the clebopride (B1669163) structure confers the photoaffinity property, allowing for the irreversible blocking of dopamine receptors upon photoactivation nih.gov.
Impact of Benzamide Substituents on Receptor Selectivity
The benzamide portion of this compound is substituted with a chlorine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and an azido group at the 4-position nih.govdrugfuture.com. These substituents on the benzamide ring play a significant role in the compound's interaction with dopamine receptors and contribute to its selectivity. Studies on substituted benzamides have indicated that substituents on the benzamide ring can influence binding affinity and selectivity for different dopamine receptor subtypes, such as D2 and D4 receptors nih.gov. For instance, the presence and position of polar substituents can impact interactions with specific residues within the receptor binding pocket nih.gov.
Comparative SAR with Related Benzamide Antagonists (e.g., Clebopride)
This compound is synthesized as the azide derivative of clebopride wikipedia.orgnih.gov. Clebopride is a substituted benzamide dopamine antagonist iiab.mewikipedia.org. Comparing the SAR of this compound with clebopride and other related benzamide antagonists provides insights into the specific contribution of the azido group and other structural features to their pharmacological profiles.
Clebopride, without the azido group, acts as a selective dopamine antagonist nih.gov. This compound, while also acting as a selective dopamine antagonist before photolysis, gains the ability to irreversibly label dopamine receptors upon UV irradiation due to the azido moiety nih.gov. This highlights that the core benzamide and piperidine structure provides the necessary affinity and selectivity for dopamine receptors, while the azido group adds the photoaffinity labeling capability.
Other substituted benzamide antagonists, such as sulpiride (B1682569) and raclopride, also exhibit specificity for D2/D3 receptors researchgate.net. Comparing the SAR of this compound with these compounds would involve analyzing the impact of different substituents on the benzamide ring (e.g., the amino group in clebopride versus the azido group in this compound, or the sulfonyl group in sulpiride) and variations in the amine side chain (the piperidine-benzyl group in this compound and clebopride versus the pyrrolidinyl-methyl group in sulpiride) on receptor binding profiles nih.goviiab.mewikidoc.org.
The structural differences between this compound and clebopride are primarily the replacement of an amino group in clebopride with an azido group in this compound at the 4-position of the benzamide ring wikipedia.orgnih.gov. This seemingly small modification is responsible for the distinct photoaffinity property of this compound, making it a valuable tool for studying dopamine receptors through irreversible binding upon photoactivation nih.gov.
Here is a table summarizing some key structural features and properties:
| Compound | Key Structural Feature at R4 Position | Photoaffinity Property | Dopamine Receptor Interaction (before photolysis) |
| Clebopride | Amino group (-NH₂) | No | Selective Dopamine Antagonist nih.gov |
| This compound | Azido group (-N₃) | Yes | Selective Dopamine Antagonist nih.gov |
Computational Chemistry and Molecular Modeling of Azapride
Molecular Docking Simulations of Azapride-Dopamine Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. mdpi.com For this compound, docking simulations with dopamine (B1211576) receptors, particularly the D₂ subtype, are relevant given its known activity. nih.govwikipedia.orgnih.gov These simulations aim to model how this compound fits into the receptor's binding pocket and the strength of the interaction.
Prediction of Binding Modes and Affinities
Molecular docking simulations predict potential binding poses (modes) of this compound within the dopamine receptor binding site. These poses are typically ranked based on a scoring function that estimates the binding affinity, often represented as a docking score or predicted binding energy. mdpi.commdpi.com While specific docking data for this compound was not extensively detailed in the search results, studies on other dopamine receptor ligands demonstrate that docking can reveal key interaction points between the ligand and residues within the binding pocket, such as hydrogen bonds and hydrophobic contacts. mdpi.compreprints.org For instance, interactions with residues like Asp3.32 and the serine microdomain are often crucial for ligand binding to dopamine receptors. mdpi.compreprints.org The predicted binding affinity provides a theoretical estimate of how strongly this compound is expected to bind to the receptor.
Rationalization of Ligand Selectivity
Molecular docking can contribute to understanding why a ligand might preferentially bind to one dopamine receptor subtype over others. By comparing the predicted binding modes and affinities of this compound across different dopamine receptor subtypes (e.g., D₁, D₂, D₃, D₄, D₅), computational chemists can rationalize its selectivity. mdpi.comelifesciences.org Differences in the shape and chemical properties of the binding pockets across subtypes can lead to differential interactions with the ligand, favoring binding to certain receptors. mdpi.comelifesciences.org this compound is described as a selective dopamine antagonist without photolysis, suggesting its structure favors interactions with specific dopamine receptor subtypes. nih.govwikipedia.org Computational studies can help elucidate the structural basis for this observed selectivity.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics (MD) simulations extend the insights from docking by simulating the movement of atoms and molecules over time, providing a dynamic view of the receptor-ligand complex. nih.govmdpi.com This allows for the exploration of conformational changes in both the ligand and the receptor upon binding.
Ligand-Induced Receptor Dynamics
MD simulations can reveal how the binding of this compound influences the conformational dynamics of the dopamine receptor. nih.govbiorxiv.org Ligand binding can induce changes in the movement and arrangement of receptor domains, such as transmembrane helices and intracellular loops. nih.gov These dynamics are often linked to receptor activation or inactivation. nih.govbiorxiv.org While specific MD data for this compound's effect on dopamine receptor dynamics was not found, studies on other ligands demonstrate that MD simulations can highlight key structural rearrangements, like changes in the ionic lock or toggle switch, that are critical for receptor function. nih.gov
Stability of this compound-Receptor Complexes
MD simulations can also assess the stability of the this compound-dopamine receptor complex over time. By simulating the complex for extended periods, researchers can observe how stable the binding pose is and whether the ligand remains bound to the receptor. mdpi.com This provides information about the kinetic stability of the interaction. nih.gov Stable complexes in simulations often correlate with higher affinity or irreversible binding observed experimentally, consistent with this compound's description as an irreversible antagonist upon photolysis. nih.govwikipedia.org
Quantum Mechanical Calculations for this compound Reactivity
Quantum mechanical (QM) calculations delve into the electronic structure of molecules, providing insights into their reactivity and properties at a fundamental level. wavefun.comsolubilityofthings.comarxiv.org For this compound, QM calculations can be particularly relevant due to the presence of the azide (B81097) group, which is involved in its photoaffinity labeling mechanism. nih.govwikipedia.org
Energetics of this compound's Photoactivation
Detailed computational studies specifically investigating the energetics involved in the photoactivation process of this compound were not found in the consulted literature. Such studies would typically involve calculating the energy required to initiate the photochemical reaction of the azide group, leading to the formation of a highly reactive species capable of forming a covalent bond with a target receptor.
Electronic Properties Influencing Irreversible Binding
Information regarding specific computational analyses of this compound's electronic properties that dictate its irreversible binding to dopamine receptors was not identified in the search results. Investigations in this area would commonly involve quantum mechanical calculations to understand the charge distribution, frontier molecular orbitals, and reactivity of this compound, particularly focusing on the properties of the photoactivated species and its interaction with the receptor binding site to form a stable, irreversible linkage.
Advanced Research Applications of Azapride As a Chemical Probe
Utilization of Azapride in Receptor Purification and Isolation
The purification of G protein-coupled receptors (GPCRs), such as the dopamine (B1211576) D2 receptor, from their native membrane environment presents a significant challenge due to their low abundance and inherent instability. syr.edu Photoaffinity labeling with probes like this compound offers a strategic advantage in overcoming these hurdles. The process begins with the incubation of this compound with a biological sample containing the D2 receptor, such as brain tissue homogenates. nih.gov
Upon exposure to ultraviolet (UV) light, the azide (B81097) group on the this compound molecule becomes highly reactive, leading to the formation of a covalent bond with the receptor. nih.gov This irreversible tagging of the D2 receptor is the crucial first step in its purification. Once covalently labeled, the receptor-Azapride complex can be solubilized from the cell membrane using detergents. The covalent bond ensures that the receptor remains tagged throughout the purification process, which can then proceed using various chromatographic techniques. The tag allows for the specific isolation of the receptor from a complex mixture of other proteins, facilitating its enrichment and subsequent characterization. nih.gov
Application in Investigating Receptor Distribution and Localization
Understanding the precise anatomical distribution of dopamine D2 receptors in the brain is fundamental to elucidating their role in both normal physiological processes and in various neurological and psychiatric disorders. Autoradiography, a technique that visualizes the distribution of a radiolabeled substance in a tissue sample, has been instrumental in mapping receptor localization. nih.govumich.edu
For this application, a radiolabeled version of this compound is synthesized. This radiolabeled probe is then incubated with thin sections of brain tissue, where it specifically binds to D2 receptors. Following the binding step, the tissue sections are exposed to UV light to induce covalent cross-linking. The irreversible nature of this bond is particularly advantageous as it prevents the dissociation of the radiolabeled ligand during subsequent washing and processing steps, thereby reducing background noise and improving the accuracy of the localization. nih.gov The tissue sections are then apposed to a photographic film or a sensitive imaging plate, which detects the radioactive emissions from the bound this compound. The resulting autoradiogram provides a detailed map of the density and distribution of D2 receptors across different brain regions. nih.gov
Use in Functional Assays for Dopamine Receptor Activity (Mechanism-Focused)
This compound's ability to irreversibly inactivate D2 receptors makes it an invaluable tool in functional assays designed to probe the receptor's mechanism of action. nih.gov By selectively and permanently blocking a population of D2 receptors, researchers can study the consequences of this inactivation on various cellular signaling pathways and on the binding of other ligands. nih.govinnoprot.comresearchgate.net
One key application is in competitive binding assays. In these experiments, researchers can assess the ability of various dopamine agonists and antagonists to protect the D2 receptor from being inactivated by this compound. nih.gov For instance, if a particular agonist is pre-incubated with the receptor preparation before the addition and photoactivation of this compound, it will occupy the binding site and prevent this compound from covalently labeling the receptor. The degree of protection afforded by different compounds provides insights into their binding affinity and their interaction with the receptor's binding pocket. nih.gov
Studies have shown that dopamine agonists can selectively protect D2 receptors from being inactivated by this compound. The order of potency for this protective effect has been determined for several compounds. Similarly, dopaminergic antagonists can also prevent the photoinactivation of D2 receptors by this compound, with their potency correlating with their affinity for the receptor. nih.gov
| Compound Type | Compound | Protective Effect against this compound Inactivation |
|---|---|---|
| Agonist | (-)-N-n-propylnorapomorphine | High |
| Agonist | Apomorphine | Moderate |
| Agonist | Dopamine | Low |
| Antagonist | Spiperone | Very High |
| Antagonist | (+)-Butaclamol | High |
| Antagonist | Haloperidol | Moderate |
These types of functional assays provide detailed information about the pharmacology of the D2 receptor and are crucial for the development of new drugs that target this receptor. nih.gov
Development of this compound as a Tool for Studying Receptor Oligomerization
There is growing evidence that G protein-coupled receptors, including the dopamine D2 receptor, can exist and function as dimers or higher-order oligomers. embopress.org This oligomerization can have significant implications for receptor signaling and pharmacology. The study of these receptor complexes is a frontier in molecular pharmacology, and photoaffinity labeling presents a promising approach to investigate these interactions. nih.govacs.org
This compound, as a photoaffinity probe, can be utilized to "freeze" the interactions between receptor protomers within an oligomeric complex. When this compound binds to one receptor in a dimer or oligomer and is photoactivated, it can potentially cross-link not only to the receptor it is directly bound to but also to an adjacent receptor protomer if it is in close enough proximity. nih.gov
The experimental workflow for this application would involve incubating cell membranes expressing D2 receptors with this compound, followed by UV irradiation. The resulting covalently cross-linked complexes would then be analyzed using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting. The appearance of protein bands at molecular weights corresponding to dimers, trimers, or higher-order oligomers of the D2 receptor would provide direct evidence for their existence in the native membrane environment. Further proteomic analysis of these cross-linked complexes could help to identify the specific domains and amino acid residues involved in the oligomerization interface. nih.govacs.org
Q & A
Q. How can researchers design studies to reconcile this compound's preclinical efficacy with clinical trial outcomes?
- Methodological Answer : Use translational biomarkers (e.g., pharmacokinetic-pharmacodynamic modeling) to bridge species differences. Conduct dose-ranging studies to identify clinically relevant thresholds. Incorporate patient-derived xenografts (PDX) or organoids to improve preclinical relevance. Perform post-hoc subgroup analyses to identify responders/non-responders .
Methodological Notes
- Data Integrity : Organize raw datasets with metadata (e.g., experimental conditions, instrument settings) in repositories like Zenodo or Figshare. Use version control tools (Git) for transparency .
- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize hypotheses and allocate resources effectively .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data limitations in all publications to maintain credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
